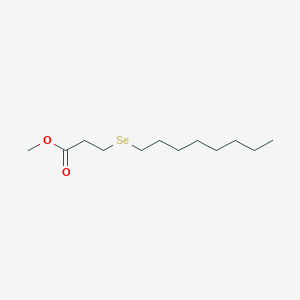
Methyl 3-(octylselanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(octylselanyl)propanoate is an organic compound with the molecular formula C12H24O2Se It is an ester derivative, characterized by the presence of an octylselanyl group attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(octylselanyl)propanoate typically involves the esterification of 3-(octylselanyl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-(octylselanyl)propanoic acid+methanolH2SO4Methyl 3-(octylselanyl)propanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Substitution: Alkyl halides or other nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(octylselanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties, as selenium is known to play a role in reducing oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-based drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(octylselanyl)propanoate involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes, which are involved in various biochemical pathways, including antioxidant defense and redox regulation. The compound may also interact with cellular thiols, leading to the formation of selenylated proteins.
Comparison with Similar Compounds
Methyl 3-(methylselanyl)propanoate: Similar structure but with a methyl group instead of an octyl group.
Ethyl 3-(octylselanyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(octylthio)propanoate: Similar structure but with a sulfur atom instead of selenium.
Uniqueness: Methyl 3-(octylselanyl)propanoate is unique due to the presence of the octylselanyl group, which imparts distinct chemical properties and potential biological activities. The longer alkyl chain may influence its solubility, reactivity, and interaction with biological molecules compared to its shorter-chain or sulfur-containing analogs.
Properties
CAS No. |
134411-18-0 |
|---|---|
Molecular Formula |
C12H24O2Se |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 3-octylselanylpropanoate |
InChI |
InChI=1S/C12H24O2Se/c1-3-4-5-6-7-8-10-15-11-9-12(13)14-2/h3-11H2,1-2H3 |
InChI Key |
UHVOBGAMSZNYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Se]CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















